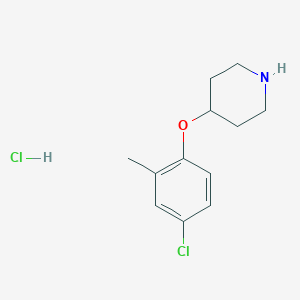

4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride

CAS No.: 921204-98-0

Cat. No.: VC3184136

Molecular Formula: C12H17Cl2NO

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921204-98-0 |

|---|---|

| Molecular Formula | C12H17Cl2NO |

| Molecular Weight | 262.17 g/mol |

| IUPAC Name | 4-(4-chloro-2-methylphenoxy)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C12H16ClNO.ClH/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11;/h2-3,8,11,14H,4-7H2,1H3;1H |

| Standard InChI Key | KTADTPFMPXXUJS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride consists of a piperidine ring connected to a 4-chloro-2-methylphenoxy group. This structural arrangement places it within the broader class of phenoxypiperidine derivatives, which have garnered interest in pharmaceutical research. The molecular formula is C12H16ClNO·HCl with a calculated molecular weight of approximately 262.18 g/mol (for the free base) plus 36.46 g/mol (for the HCl salt).

Unlike its structural analogs such as 3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride, the target compound features a direct connection between the piperidine nitrogen and the phenoxy group without an ethyl linker. This structural distinction is significant, as it likely alters the compound's conformational flexibility and binding affinity to potential biological targets.

Physical Properties

Based on the properties of similar phenoxypiperidine compounds, 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride is expected to exist as a crystalline solid at room temperature. The hydrochloride salt formation enhances water solubility compared to the free base, a common feature among pharmaceutical compounds containing amine functionalities. The presence of both hydrophilic (piperidine) and hydrophobic (aromatic) regions suggests amphiphilic properties that may influence its pharmacokinetic profile.

Spectroscopic Characteristics

Spectroscopic analysis of 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride would reveal characteristic patterns useful for identification and purity assessment. In proton NMR spectroscopy, distinctive signals would be expected for the methyl group, aromatic protons, and the piperidine ring protons. The chlorine substituent at the para position of the phenyl ring would influence the chemical shifts of adjacent aromatic protons, creating a characteristic splitting pattern.

Synthesis Methods

Proposed Synthesis Routes

The synthesis of 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride would likely follow methodologies similar to those employed for related compounds. Based on synthetic approaches used for similar phenoxypiperidine derivatives, a feasible route might involve the reaction between 4-chloro-2-methylphenol and a suitably activated piperidine derivative in the presence of a base.

A general synthetic pathway could involve:

-

Preparation of 4-chloro-2-methylphenol or procurement from commercial sources

-

Reaction with piperidine in the presence of a coupling agent and base

-

Purification of the free base intermediate

-

Treatment with hydrochloric acid to form the hydrochloride salt

-

Recrystallization to obtain the pure product

This approach mirrors the synthetic routes described for analogous compounds such as 2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride, which involves nucleophilic substitution reactions between halogenated starting materials and piperidine derivatives.

Industrial Production Considerations

For industrial production, the synthesis would likely be optimized for scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry might offer advantages over batch processing, particularly for the exothermic nucleophilic substitution reaction. The use of less hazardous solvents, such as ethanol or water, would align with green chemistry principles.

Quality control measures would include in-process monitoring using chromatographic techniques (HPLC or GC) and spectroscopic methods (NMR, IR) to ensure purity and structural integrity of the final product. The hydrochloride salt formation step would require precise pH control to maximize yield and purity.

Biological Activity and Applications

Structure-Activity Relationships

The unique structural features of 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride position it within a broader landscape of phenoxypiperidine derivatives with varying biological activities. Table 1 compares the structural features of this compound with related analogs and their reported or predicted activities.

The absence of an ethyl linker in the target compound may result in a more rigid structure compared to the ethyl-linked analogs, potentially affecting receptor binding characteristics and pharmacokinetic properties.

Future Research Directions

Experimental Validation

Priority areas for future research on 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride include:

-

Experimental verification of the predicted physical and chemical properties

-

In vitro screening for biological activities, particularly focusing on neurotransmitter receptors and enzymes

-

Detailed structure-activity relationship studies to understand the impact of the direct phenoxy-piperidine connection versus ethyl-linked analogs

-

Computational modeling to predict binding modes with potential biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume